3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Structures and biological data for 5-substituted 3- (4-fluorophenyl) -N- (pyridin-2-ylmethyl)pyrazolo [1,5- a ]pyrimidin-7-amines have been reported .Molecular Structure Analysis
Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and like a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, structures and biological data for 5-substituted 3- (4-fluorophenyl) -N- (pyridin-2-ylmethyl)pyrazolo [1,5- a ]pyrimidin-7-amines have been reported .Physical And Chemical Properties Analysis
The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8, and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazolo[3,4-b]pyridines have attracted significant interest from medicinal chemists due to their structural similarity to purine bases (adenine and guanine). Key points in this field include:
- Biological Activity : Investigating the biological effects of these compounds is crucial. They may exhibit antiproliferative, anti-tubercular, or other pharmacological activities .
Anticancer Agents
- In Vitro Antiproliferative Activity : Evaluate the compound’s potency against cancer cell lines (e.g., A549, HCT-116, PC-3) using IC50 values .
Antitubercular Agents
- Structure-Activity Relationship (SAR) : Explore the impact of different substituents on the compound’s anti-tubercular activity. Notably, 3-halo and 2-halo derivatives may exhibit improved effects .
Nonlinear Optics
- Second and Third Harmonic Generation : Investigate the potential of this compound for nonlinear optical applications. Its static and dynamic polarizability may surpass that of urea .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-10-18(22-11-16-4-2-3-9-21-16)25-19(24-13)17(12-23-25)14-5-7-15(20)8-6-14/h2-10,12,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREVLIWZBBVYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663993 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
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